molecular formula C22H27N3O4 B4423433 ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE

ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE

Cat. No.: B4423433
M. Wt: 397.5 g/mol
InChI Key: PQVDZMHHMPAZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl 4-aminobenzoate in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(((2-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE
  • 4-METHOXYPHENYL PIPERAZINE

Uniqueness

ETHYL 4-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a methoxyphenyl group distinguishes it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-3-29-22(27)17-4-6-18(7-5-17)23-21(26)16-24-12-14-25(15-13-24)19-8-10-20(28-2)11-9-19/h4-11H,3,12-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVDZMHHMPAZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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